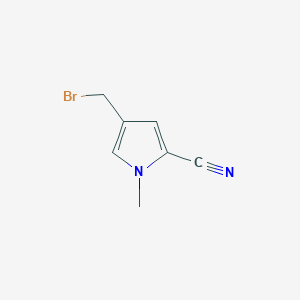

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Description

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C7H7BrN2. This compound features a bromomethyl group attached to a pyrrole ring, which is further substituted with a methyl group and a nitrile group. It is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Properties

IUPAC Name |

4-(bromomethyl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDSGNKDUNGPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-methyl-1H-pyrrole-2-carbonitrile. One common method is as follows:

Starting Material: 1-methyl-1H-pyrrole-2-carbonitrile.

Bromination: The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Reaction Conditions: The reaction is typically conducted in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: The nitrile group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include primary amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile serves as an intermediate in synthesizing more complex organic molecules, particularly heterocycles and pharmaceuticals. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with specific properties .

Biology

Research has indicated that this compound may exhibit significant biological activity. It is being investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer models, indicating its potential as a therapeutic agent .

Medicine

In medicinal chemistry, 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is explored as a building block for drug development. Its ability to interact with specific biological targets makes it valuable in designing molecules that could modulate biological pathways effectively .

Industry

The compound finds applications in the industrial sector for producing specialty chemicals, polymers, and dyes. Its unique reactivity allows it to be utilized in various formulations where specific chemical properties are required .

Case Studies

- Anticancer Activity : A study investigating the effects of pyrrole derivatives found that compounds similar to 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile effectively inhibited breast cancer cell proliferation in vitro. The study reported significant reductions in cell viability and induction of apoptosis in treated cells.

- Antimicrobial Properties : Another study explored the antimicrobial efficacy of pyrrole derivatives, including this compound. The results indicated that certain derivatives exhibited notable activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification.

Comparison with Similar Compounds

Similar Compounds

4-(Chloromethyl)-1-methyl-1H-pyrrole-2-carbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

4-(Methylthio)-1-methyl-1H-pyrrole-2-carbonitrile: Contains a methylthio group instead of a bromomethyl group.

1-Methyl-1H-pyrrole-2-carbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Biological Activity

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in terms of antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure features a bromomethyl group attached to a pyrrole ring, which is known for its diverse biological activities. The presence of the carbonitrile group further enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile have shown promising activity against various pathogens.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

The above table summarizes findings where pyrrole derivatives exhibited low MIC values, indicating strong antimicrobial efficacy.

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been investigated, particularly against viruses like Hepatitis B Virus (HBV). Compounds similar to 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile have been evaluated for their ability to inhibit viral replication.

Case Study: Efficacy Against HBV

A study demonstrated that certain pyrrole derivatives had EC50 values in the low micromolar range (1.1–7.7 μM) with minimal cytotoxicity (CC50 > 80 μM), leading to significant selectivity indices (SI) ranging from 11.9 to 91.7 . This suggests that these compounds can effectively target viral replication while maintaining safety profiles.

Anticancer Activity

The anticancer properties of pyrrole derivatives have been another focal point of research. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cancer Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A-431 | < 5 | |

| Compound B | Jurkat | < 10 | |

| Compound C | MCF-7 | < 15 |

The data illustrates the effectiveness of these compounds against various cancer cell lines, indicating their potential as therapeutic agents.

The biological activity of 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial resistance and cancer progression. For example, some studies suggest that these compounds may inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial replication and are also implicated in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.